Oxepine-2,5-dione
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Overview
Description
Oxepine-2,5-dione is an organic compound with the molecular formula C6H4O3. It is a member of the oxepinone family, characterized by a seven-membered ring containing an oxygen atom and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxepine-2,5-dione typically involves the oxidation of suitable precursors. One common method is the Baeyer-Villiger oxidation of 2,5-dihydroxybenzoquinone using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the oxidation process. Enzymes such as flavin-containing monooxygenases can be employed to catalyze the formation of the oxepinone ring .
Chemical Reactions Analysis
Types of Reactions: Oxepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxepinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the oxepinone ring.
Common Reagents and Conditions:
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of higher oxepinone derivatives.
Reduction: Formation of diols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles into the ring.
Scientific Research Applications
Oxepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Oxepine-2,5-dione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity is due to the presence of the highly electrophilic oxepinone ring, which can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA .
Comparison with Similar Compounds
2,5-Dihydroxybenzoquinone: A precursor in the synthesis of Oxepine-2,5-dione.
2,5-Diphenyl-1,3-oxazoline: Another compound with a similar ring structure but different functional groups.
Medermycin: A naphthoquinone derivative with a similar oxepinone ring system
Uniqueness: this compound is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
113567-95-6 |
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Molecular Formula |
C6H4O3 |
Molecular Weight |
124.095 |
IUPAC Name |
oxepine-2,5-dione |
InChI |
InChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H |
InChI Key |
KHRCPRFNDVZQRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=CC1=O |
Synonyms |
2,5-Oxepindione(9CI) |
Origin of Product |
United States |
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